2-Iodo-6-(trifluoromethylthio)pyridine
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Overview
Description
2-Iodo-6-(trifluoromethylthio)pyridine is a chemical compound with the molecular formula C6H3F3INS. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and trifluoromethylthio groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(trifluoromethylthio)pyridine typically involves the introduction of iodine and trifluoromethylthio groups into the pyridine ring. One common method is the iodination of 6-(trifluoromethylthio)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-(trifluoromethylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced derivatives.
Scientific Research Applications
2-Iodo-6-(trifluoromethylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethylthio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets in proteins and enzymes. The iodine atom can participate in halogen bonding, further stabilizing the interaction with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Iodo-6-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethylthio)pyridine
Comparison: 2-Iodo-6-(trifluoromethylthio)pyridine is unique due to the presence of both iodine and trifluoromethylthio groups, which impart distinct chemical and biological properties. Compared to 2-Iodo-6-(trifluoromethyl)pyridine, the trifluoromethylthio group provides additional steric and electronic effects, enhancing its reactivity and selectivity in chemical reactions. The compound’s unique structure makes it a valuable tool in the synthesis of complex molecules and the development of new materials .
Properties
Molecular Formula |
C6H3F3INS |
---|---|
Molecular Weight |
305.06 g/mol |
IUPAC Name |
2-iodo-6-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H3F3INS/c7-6(8,9)12-5-3-1-2-4(10)11-5/h1-3H |
InChI Key |
VNBYRRQUVLSYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)I)SC(F)(F)F |
Origin of Product |
United States |
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